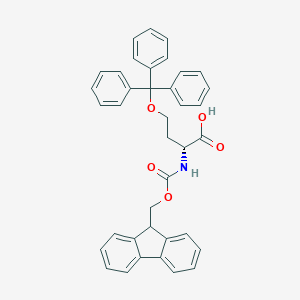

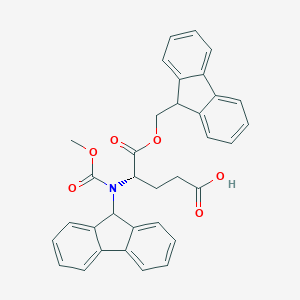

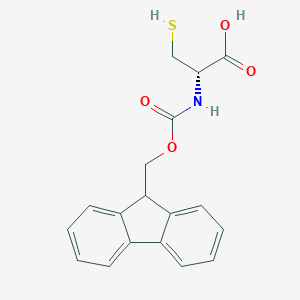

Fmoc-Dap(Adpoc)-OH

説明

Synthesis Analysis

A novel methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This approach allows for the controlled introduction of methyl groups onto the Dap residue, enhancing peptide stability and functionality.

科学的研究の応用

Synthesis Strategies and Intermediates Fmoc-Dap(Adpoc)-OH, as a part of the fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, is primarily utilized in the synthesis of peptides and proteins. Temperini et al. (2020) developed a synthetic strategy for the preparation of two orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), where the Fmoc group was paired with other protecting groups. The synthesis involved reductive amination and oxidation steps, preserving the chirality of the starting d-serine template throughout the process (Temperini et al., 2020). Rao et al. (2006) also described the synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu, highlighting the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and subsequent reactions including Curtius rearrangement and hydrolysis (Rao et al., 2006).

Solid-Phase Peptide Synthesis (SPPS) Challenges During solid-phase peptide synthesis, the use of Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid building block, showed poor coupling efficiency. Lam et al. (2022) discovered that Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under various conditions, which complicates its incorporation during SPPS. They suggested using alternative orthogonally protected building blocks to avoid such issues (Lam et al., 2022).

Biomedical Applications The use of Fmoc-protected amino acids extends to biomedical applications. Roy and Banerjee (2012) explored the formation of a hydrogel using Fmoc-protected amino acid (Fmoc-Phe-OH), which was further utilized to incorporate and disperse functionalized single-walled carbon nanotube within the gel phase. The hybrid hydrogel demonstrated increased thermal stability and enhanced mechanical properties compared to the native gel (Roy & Banerjee, 2012). Croitoriu et al. (2021) studied the antimicrobial activity of supramolecular gels based on Fmoc-functionalized amino acids, specifically investigating the effect of incorporating FMOC-Lys(FMOC)-OH structure into the gels. The study demonstrated the potential for these materials in antimicrobial applications (Croitoriu et al., 2021).

Antibacterial and Anti-inflammatory Properties Fmoc-decorated self-assembling building blocks have been reported for their antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their incorporation within resin-based composites. These materials showed significant antibacterial properties without affecting the mechanical and optical properties of the composites (Schnaider et al., 2019).

Fluorescence and Sensing Applications Fmoc-protected amino acids have also been employed in fluorescence and sensing applications. Roy and Banerjee (2011) developed a hydrogel using Fmoc-Phe-OH that was able to stabilize fluorescent silver nanoclusters, demonstrating potential for fluorescent properties and sensing applications (Roy & Banerjee, 2011). Similarly, Tang et al. (2012) reported a fluorescence approach for the rapid detection of pentachlorophenol using FMOC-OH doped silica xerogel thin film, highlighting the potential for environmental monitoring (Tang et al., 2012).

将来の方向性

特性

IUPAC Name |

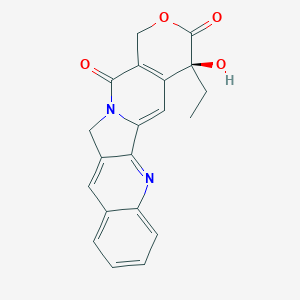

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dap(Adpoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)